![molecular formula C7H7N3O2 B14683275 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one CAS No. 33360-17-7](/img/structure/B14683275.png)
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining oxazole and pyrimidine moieties, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or hydrochloric acid in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced ring systems.
科学研究应用
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biology: It has been studied for its effects on cellular processes and its potential as an anticancer agent.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and as a building block for advanced materials.
作用机制
The mechanism of action of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: This compound shares a similar fused ring system and has been studied for its antitumor activities.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused heterocyclic system and have been explored for their synthetic strategies and biological activities.
Uniqueness
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one stands out due to its specific substitution pattern and the resulting electronic properties. This makes it particularly suitable for applications in fields requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
属性
CAS 编号 |
33360-17-7 |
|---|---|
分子式 |
C7H7N3O2 |
分子量 |
165.15 g/mol |
IUPAC 名称 |
2-ethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H7N3O2/c1-2-4-10-5-6(11)8-3-9-7(5)12-4/h3H,2H2,1H3,(H,8,9,11) |
InChI 键 |
QJKCOMNKPMKLCL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(O1)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



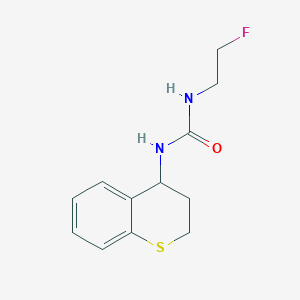
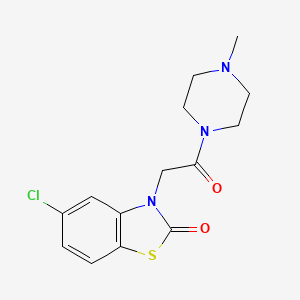
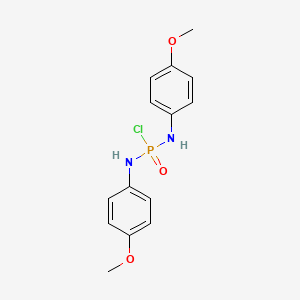
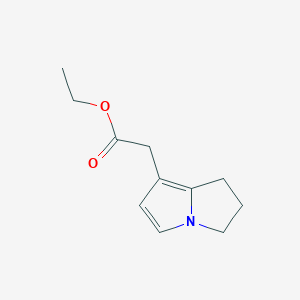
![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)


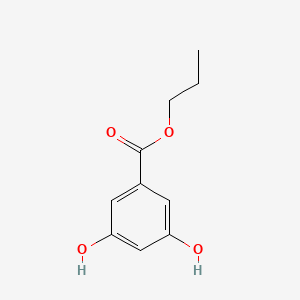

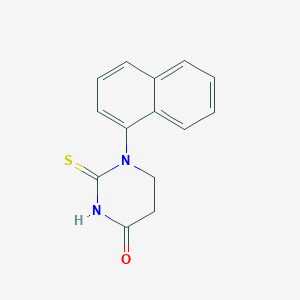
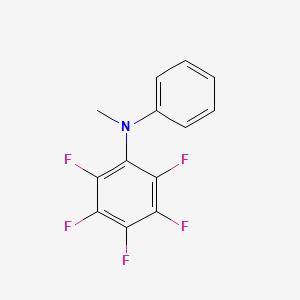
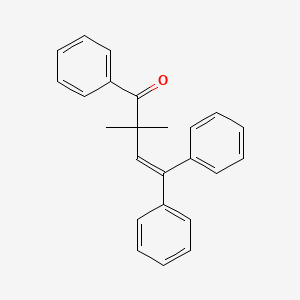
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
